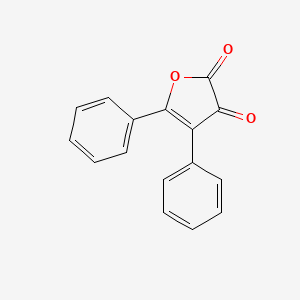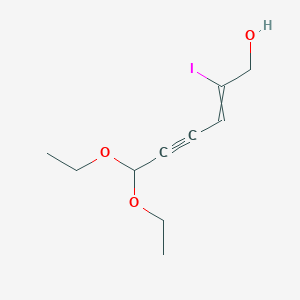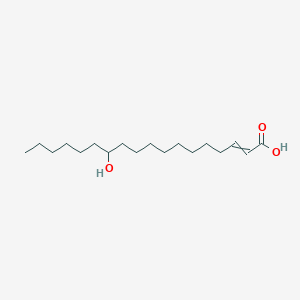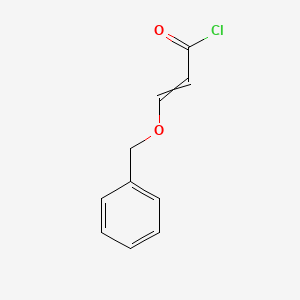
Acalaproalantbu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acalaproalantbu is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acalaproalantbu typically involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions involving specific precursors.
Intermediate Formation: The intermediate compounds are then subjected to cyclization reactions under controlled conditions to form the desired ring structures.
Final Steps: The final steps involve purification and crystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large batches of reactants are processed in reactors with precise temperature and pressure control.
Continuous Flow Systems: Advanced continuous flow systems are employed to enhance efficiency and reduce production time.
Purification: The final product is purified using techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Acalaproalantbu undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: It participates in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
科学的研究の応用
Acalaproalantbu has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of infectious diseases.
Industry: this compound is used in the production of advanced materials and as an additive in manufacturing processes.
作用機序
The mechanism of action of Acalaproalantbu involves its interaction with specific molecular targets within cells. It binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition of certain cellular processes, making it effective in therapeutic applications.
類似化合物との比較
Acalaproalantbu can be compared with other similar compounds such as:
Lamellarins: These compounds share a similar core structure and have comparable biological activities.
Azacoumestans: These compounds also exhibit similar reactivity and applications in scientific research.
Uniqueness
This compound stands out due to its unique stability and reactivity, which make it a versatile compound in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its significance.
Conclusion
This compound is a compound of great interest in the scientific community due to its diverse applications and unique chemical properties
特性
CAS番号 |
137605-62-0 |
|---|---|
分子式 |
C17H30N4O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
1-(2-acetamidopropanoyl)-N-[1-(tert-butylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H30N4O4/c1-10(14(23)20-17(4,5)6)19-15(24)13-8-7-9-21(13)16(25)11(2)18-12(3)22/h10-11,13H,7-9H2,1-6H3,(H,18,22)(H,19,24)(H,20,23) |
InChIキー |
JSCATSFPYXONGG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(C)(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)




![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)

![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)


